molecular formula C10H11ClFNO2 B13498357 Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate

Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate

Cat. No.: B13498357
M. Wt: 231.65 g/mol
InChI Key: OFESLNILUFWJAE-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate is a halogenated phenylalanine derivative with a substituted aromatic ring system. The compound features a 3-chloro-4-fluorophenyl group attached to a propanoate backbone, with an amino group at the C2 position and a methyl ester at the carboxylate terminus. Such derivatives are often intermediates in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological or metabolic pathways .

Properties

Molecular Formula

C10H11ClFNO2

Molecular Weight

231.65 g/mol

IUPAC Name

methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate

InChI

InChI=1S/C10H11ClFNO2/c1-15-10(14)9(13)5-6-2-3-8(12)7(11)4-6/h2-4,9H,5,13H2,1H3

InChI Key

OFESLNILUFWJAE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)F)Cl)N

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate generally involves:

  • Construction of the substituted phenylalanine skeleton.
  • Introduction of amino and ester functionalities.
  • Control of stereochemistry at the α-carbon.
  • Halogen substitution on the aromatic ring is usually introduced prior to the amino acid synthesis or via functional group transformations.

Stepwise Preparation Methods

Friedel-Crafts Acylation for Key Intermediates

A crucial intermediate in related syntheses is (3-chloro-propionyl)-2-fluoro-4-phenol, prepared by Friedel-Crafts acylation of fluoro-4-phenol or its ethers with 3-chloro-propionyl chloride. This method provides a halogenated aromatic ketone intermediate that can be further elaborated into amino acid derivatives.

  • Reaction Conditions: Typically involves Lewis acid catalysts (e.g., AlCl3) under controlled temperature.
  • Yield: Greater than 80% yield with high purity.
  • Significance: This intermediate enables safer, higher-yield production routes avoiding toxic reagents like acrylonitrile.
Amino Acid Derivative Formation

The amino acid backbone is constructed by methods such as:

  • Strecker Synthesis: Condensation of the appropriate aldehyde (bearing the 3-chloro-4-fluorophenyl group) with ammonia and cyanide sources, followed by hydrolysis and esterification.
  • Asymmetric Synthesis: Using chiral catalysts or auxiliaries to obtain the desired enantiomer (2S or 2R) of the amino acid methyl ester.
  • Esterification: Conversion of the free amino acid to the methyl ester hydrochloride salt to improve solubility and stability for pharmaceutical use.
Example Synthetic Route (Literature-Based)
Step Reagents & Conditions Outcome Yield & Notes
1. Friedel-Crafts acylation 4-fluorophenol + 3-chloro-propionyl chloride, AlCl3 catalyst, solvent (e.g., toluene), room temp to reflux Formation of (3-chloro-propionyl)-2-fluoro-4-phenol intermediate >80% yield, high purity
2. Conversion to substituted phenylalanine Reaction of intermediate with ammonia or amine source, cyanide addition (Strecker type) or alternative amination Formation of amino acid skeleton with halogenated phenyl ring Moderate to good yield, stereochemistry controlled by chiral catalysts
3. Esterification Treatment with methanol and acid catalyst (e.g., HCl) Formation of methyl ester hydrochloride salt High yield, improves solubility and stability

Analytical and Characterization Data

  • NMR Spectroscopy: 1H NMR and 13C NMR confirm the presence of amino, ester, and aromatic protons with characteristic chemical shifts influenced by chloro and fluoro substituents.
  • Chiral HPLC: Used to determine enantiomeric excess and confirm stereochemical purity.
  • Mass Spectrometry: Confirms molecular weight and fragmentation pattern consistent with this compound.
  • Melting Point and Solubility: The hydrochloride salt form increases aqueous solubility, facilitating biological assays.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Yield (%) Notes
Friedel-Crafts acylation 4-fluorophenol + 3-chloro-propionyl chloride, AlCl3, toluene >80 High purity intermediate
Amino acid skeleton formation Ammonia or amine source, cyanide (Strecker) or asymmetric catalysis Moderate to high Stereochemistry controlled
Esterification to methyl ester Methanol + acid catalyst (HCl) High Hydrochloride salt form improves solubility

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate and its analogs:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight CAS Number Key Features
This compound 3-Cl, 4-F C₁₀H₁₁ClFNO₂* ~244.65* Not available Chloro and fluoro groups enhance lipophilicity and metabolic stability.
Methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate HCl 3-F, 4-OH C₁₃H₁₇ClFN₂O₃ 256.35 1268520-24-6 Hydroxyl group increases polarity; hydrochloride salt improves solubility.
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl 4-F C₁₀H₁₁ClFNO₂ 233.67 64282-12-8 Single fluorine substitution reduces steric hindrance; simpler synthesis.
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate 3-CF₃ C₁₁H₁₂F₃NO₂ 247.21 Not available Trifluoromethyl group enhances electron-withdrawing effects and stability.
Methyl (2S)-2-amino-3-(3-chloro-5-fluoro-4-hydroxyphenyl)propanoate 3-Cl, 5-F, 4-OH C₁₀H₁₁ClFNO₃ 247.65 CB7718652 Additional fluorine and hydroxyl groups increase hydrogen-bonding potential.

*Theoretical values derived from structural analogs.

Key Findings:

Substituent Effects on Lipophilicity :

  • The 3-chloro-4-fluoro substitution in the target compound likely confers higher lipophilicity (logP ~2.1–2.5*) compared to the hydroxyl-containing analog (logP ~1.8) . This enhances membrane permeability, critical for CNS-targeting drugs.
  • The trifluoromethyl group in further increases hydrophobicity (logP ~2.7), but may reduce solubility in aqueous media.

Synthetic Accessibility :

  • The 4-fluorophenyl derivative is synthesized via direct esterification, requiring fewer steps than the multi-halogenated or hydroxylated analogs .
  • Nitro-to-amine reductions (as seen in for a nitro analog) suggest that similar strategies could apply to the target compound’s synthesis.

Reactivity and Stability :

  • Hydroxyl groups (e.g., in ) increase susceptibility to oxidation or glucuronidation, limiting metabolic stability. The absence of hydroxyl in the target compound may improve in vivo half-life.
  • Chlorine and fluorine substituents resist enzymatic degradation, as evidenced by analogs used in protease inhibitors .

Crystallographic Characterization :

  • SHELX software is widely used for crystallographic refinement of similar small molecules, suggesting its applicability for structural confirmation of the target compound.

Research Implications

The structural and functional diversity among these analogs highlights the tunability of phenylalanine derivatives for drug design. The target compound’s dual halogenation offers a balance between lipophilicity and stability, making it a promising candidate for further pharmacological evaluation. Comparative studies with could elucidate substituent-specific effects on target binding and pharmacokinetics.

Biological Activity

Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate, also known as methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound has the molecular formula C10H12ClFNO2HClC_{10}H_{12}ClFNO_2\cdot HCl and a molecular weight of approximately 268.11 g/mol. It features a propanoate ester functional group, an amino group, and a substituted phenyl ring containing chlorine and fluorine atoms, which contribute to its unique chemical properties and potential biological activities.

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. These interactions can lead to modulation of various biochemical pathways, making it a candidate for therapeutic applications. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom influences the compound’s lipophilicity and metabolic stability, impacting its pharmacokinetic properties.

Enzyme Inhibition and Modulation

Research indicates that this compound can act as both an inhibitor and an activator of certain molecular targets. Studies have demonstrated its ability to modulate enzyme-substrate interactions, which is crucial for understanding its therapeutic potential. The specific interactions depend on experimental conditions and the biological context in which the compound is studied.

Antimicrobial Activity

The structural features of this compound suggest potential antimicrobial properties. Compounds with similar halogen substitutions have shown enhanced activity against various bacterial strains. For instance, chlorinated derivatives often exhibit increased potency against Gram-positive bacteria due to their ability to target multiple cellular pathways .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochlorideC10H12ClFNO2·HClSubstituted at the para position; different biological activity profile.
Methyl (S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoateC10H12ClFNO2·HClContains both chlorine and fluorine at different positions; potential for varied interactions.
Methyl 2-amino-3-(4-fluorophenyl)propanoic acidC10H12FNO2Lacks chlorination; may exhibit distinct pharmacological properties compared to chlorinated analogs.

This table highlights how variations in substitution patterns can influence the biological activity of related compounds, emphasizing the significance of this compound in medicinal chemistry research.

Case Studies

A recent study evaluated the efficacy of this compound in vitro against various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with activity surpassing that of traditional chemotherapeutics like cisplatin . Additionally, molecular docking studies revealed favorable interactions with key amino acid residues in target proteins, suggesting a mechanism for its anticancer activity.

Q & A

Q. What are the recommended methods for synthesizing Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate, and how can reaction conditions be optimized?

Synthesis typically involves coupling 3-chloro-4-fluorophenylpropanoic acid derivatives with methylamine under catalytic conditions. Key steps include:

  • Protection/deprotection strategies : Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to protect the amino group during synthesis to prevent side reactions .
  • Catalytic optimization : Employ palladium catalysts for Suzuki-Miyaura cross-coupling to introduce the 3-chloro-4-fluorophenyl group efficiently .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while methanol is preferred for esterification .

Q. How should researchers characterize the purity and structural identity of this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the presence of the 3-chloro-4-fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and the methyl ester moiety (δ ~3.6–3.8 ppm) .
  • HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) paired with mass spectrometry to verify molecular weight (e.g., [M+H]+^+ at m/z 257.67) and purity (>95%) .
  • Elemental analysis : Validate empirical formula (C10_{10}H11_{11}ClFNO2_2) with <0.3% deviation .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Recrystallization : Use ethanol/water mixtures to isolate the hydrochloride salt form, which improves crystallinity .
  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent to separate unreacted precursors .

Advanced Research Questions

Q. How do substituent positions (e.g., 3-chloro vs. 4-fluoro) on the phenyl ring influence biological activity?

Comparative studies with analogs reveal:

Substituent Biological Activity Key Finding
3-chloro-4-fluoroEnzyme inhibition (IC50_{50} = 12 nM)Optimal steric and electronic effects for target binding .
4-chloro-3-fluoroReduced activity (IC50_{50} = 85 nM)Altered π-π stacking with aromatic residues .
2-chloro-4-fluoroInactiveSteric hindrance disrupts binding .

Q. What experimental strategies resolve contradictions in enantiomer-specific activity data?

  • Chiral HPLC : Use a Chiralpak AD-H column (heptane/isopropanol, 90:10) to separate (R)- and (S)-enantiomers .
  • X-ray crystallography : Refine structures with SHELXL to correlate absolute configuration with activity (e.g., (S)-enantiomer shows 10x higher potency due to hydrogen bonding with Asp189) .

Q. How can researchers design stability studies for this compound under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor via LC-MS. Hydrolysis of the methyl ester occurs at pH >6, suggesting prodrug potential .
  • Light/thermal stability : Store at -20°C in amber vials; degradation <2% over 6 months .

Q. What are the best practices for evaluating this compound’s interaction with cytochrome P450 enzymes?

  • Microsomal assays : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor metabolite formation via LC-MS/MS .
  • Inhibition constants (Ki_i) : Determine using fluorescent probes (e.g., 7-benzyloxyquinoline for CYP3A4). Reported Ki_i = 8.3 μM, indicating moderate inhibition .

Methodological Notes

  • Data interpretation : Cross-validate crystallographic data (SHELXL refinements) with molecular docking simulations (AutoDock Vina) to resolve ambiguities in binding modes .
  • Contradiction management : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

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